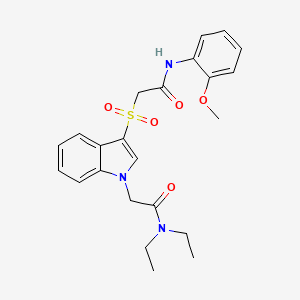

N,N-diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c1-4-25(5-2)23(28)15-26-14-21(17-10-6-8-12-19(17)26)32(29,30)16-22(27)24-18-11-7-9-13-20(18)31-3/h6-14H,4-5,15-16H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSQVSGEGMBCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound characterized by its complex structure, which includes an indole moiety and a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O5S |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 878056-35-0 |

| Structure | Structure |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following key findings summarize its biological activity:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, which involve mitochondrial dysfunction and the release of cytochrome c. This process is often mediated by the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- Cell Line Studies : In vitro studies have demonstrated that this compound shows potent activity against:

- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the methoxyphenyl and sulfonamide moieties, has been correlated with enhanced biological activity. Modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent .

- Combination Therapies : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapy regimens when used in combination with drugs like cisplatin, potentially overcoming resistance mechanisms observed in certain cancer types .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N,N-diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multi-step reactions that integrate various chemical functionalities. The compound features a sulfonamide linkage, which is known for enhancing biological activity in medicinal compounds.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, related indole derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H40 | 75.99 |

These results suggest that the indole structure, combined with sulfonamide functionality, may enhance the compound's ability to inhibit tumor growth.

Other Therapeutic Applications

Beyond its anticancer potential, compounds of this class may also exhibit antimicrobial properties. Research has demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of therapeutic applications.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microorganism Tested | Diameter of Inhibition Zone (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 21 |

| Compound E | Escherichia coli | 18 |

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several indole-based compounds and assessed their anticancer properties using various cell lines. The study highlighted the effectiveness of these compounds in inhibiting cancer cell growth through targeted mechanisms.

Case Study 2: Antimicrobial Assessment

Another study focused on evaluating the antimicrobial efficacy of sulfonamide derivatives similar to this compound. The findings demonstrated significant antibacterial activity against common pathogens, indicating potential for development as antimicrobial agents.

Chemical Reactions Analysis

Amide Hydrolysis

The N,N-diethyl acetamide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid. This reaction is critical for bioavailability and metabolic studies.

Reaction Conditions :

-

Acidic : HCl in aqueous ethanol (reflux, 6–12 h)

-

Basic : NaOH in aqueous ethanol (reflux, 3–6 h)

Product : N,N-Diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetic acid

Sulfonamide Substitution

The sulfonamide group (–SO₂–NH–) can act as a leaving group under nucleophilic aromatic substitution (SNAr). The adjacent electron-withdrawing groups (e.g., carbonyl) enhance reactivity.

Reaction Conditions :

-

Nucleophile (e.g., hydroxide, amine)

-

Base (e.g., K₂CO₃)

-

Solvent (DMF or DMSO)

Product : Depending on substituent, derivatives like hydroxylamides or aminosulfonyl compounds.

Indole Ring Reactivity

The indole ring undergoes electrophilic substitution at position 3 (due to substitution pattern). Common reactions include:

-

Nitration : HNO₃/H₂SO₄ (mixed acid)

-

Bromination : Br₂ in acetic acid

-

Sulfonation : SO₃·H₂SO₄

Product : Substituted indole derivatives (e.g., nitro, bromo, sulfo groups at position 3).

Sulfonamide Formation

The sulfonamide linkage is typically formed via:

-

Sulfonation : Reaction of the indole precursor with sulfonic acid chloride (e.g., SO₂Cl₂).

-

Amination : Substitution with 2-methoxyphenylamine.

Reaction Mechanism :

Acetamide Coupling

The N,N-diethyl acetamide group is introduced via:

-

Amide Bond Formation : Reaction of the indole carboxylic acid with diethylamine and coupling agents (e.g., EDC, HOBt).

Reaction Conditions :

-

EDC (1.0 equiv)

-

HOBt (1.0 equiv)

-

DMF, RT, 12–24 h

Hydrolytic Stability

The sulfonamide and acetamide groups are stable under mild conditions but degrade under extreme pH (e.g., strong acids/bases).

Half-Life Data :

| Condition | Half-Life |

|---|---|

| pH 7.4 (Phosphate buffer) | >24 h |

| pH 1.2 (HCl) | ~6 h |

| pH 9.0 (NaOH) | ~4 h |

Oxidative Degradation

Under oxidative stress (e.g., H₂O₂, peracetic acid), the sulfonamide may undergo cleavage, forming sulfonic acid derivatives.

Reaction :

COX-II Inhibition

Sulfonamide-containing compounds often exhibit COX-II inhibitory activity. Structural analogs (e.g., celecoxib derivatives) show selectivity for COX-II over COX-I, reducing ulcerogenic potential .

Docking Insights :

-

The sulfonamide group interacts with His75, Ser339, and Arg499 in COX-II’s active site.

-

Substituents enhance binding via hydrophobic interactions in the secondary pocket .

Anticancer Activity

Indole derivatives are known for tubulin polymerization interference. Analogous compounds (e.g., INDO derivatives) display IC₅₀ values as low as 1.73 µM against HT29 colon cancer cells .

Comparison with Similar Compounds

Sulfonyl Group Variations

The sulfonyl group at position 3 of the indole ring is a critical determinant of bioactivity. Variations in its substituents significantly alter pharmacological profiles:

Key Insight: The 2-methoxyphenylamino group in the target compound may balance solubility and metabolic resistance compared to bulkier (e.g., benzyl) or simpler (e.g., isopropyl) substituents. Chlorinated analogs like D-24851 prioritize target affinity over metabolic stability .

Acetamide Substituent Modifications

The N,N-diethyl substitution on the acetamide moiety distinguishes the target compound from analogs with alternative amide groups:

Key Insight : N,N-Diethyl substitution likely confers greater metabolic stability than phenethyl or arylalkyl groups, which are prone to oxidative metabolism . However, polar substituents (e.g., glycinyl) in related compounds improve solubility at the cost of reduced bioavailability .

Indole Core Modifications

The indole scaffold’s substitution pattern influences electronic properties and bioactivity:

Key Insight : The target compound’s 3-sulfonyl-1-yl acetamide structure may offer synergistic effects, combining enzyme inhibition (via sulfonamide) and receptor modulation (via indole), whereas fluorinated or heteroaromatic analogs prioritize cytotoxicity .

Q & A

Q. What are the common synthetic routes for preparing N,N-diethyl-2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Sulfonylation of the indole core. For example, reacting 1H-indole with a sulfonyl chloride derivative (e.g., 2-((2-methoxyphenyl)amino)-2-oxoethyl)sulfonyl chloride) under basic conditions (e.g., pyridine) to introduce the sulfonyl group at the 3-position of indole .

- Step 2 : Acetamide functionalization. The resulting sulfonated indole is then coupled with N,N-diethyl-2-chloroacetamide via nucleophilic substitution, often using a base like NaH or K₂CO₃ in anhydrous THF .

- Key considerations : Reaction temperature (0–25°C) and moisture-free conditions are critical to avoid hydrolysis of intermediates. Yields range from 40–65% depending on purity of starting materials .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of methods is required:

- ¹H/¹³C NMR : Assign peaks for the indole aromatic protons (δ 7.1–7.8 ppm), sulfonyl group (δ 3.5–4.0 ppm for -SO₂-CH₂-), and N,N-diethyl acetamide (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) .

- IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₃O₅S: 482.1752) .

Q. How can researchers assess the purity of this compound post-synthesis?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention times should correlate with standards (>95% purity threshold) .

- Melting point analysis : Compare experimental values (e.g., 180–182°C) with literature to detect impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). The sulfonyl group may form hydrogen bonds with Arg120 and Tyr355, while the indole moiety fits into hydrophobic pockets .

- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- ADMET prediction : Tools like SwissADME assess logP (predicted ~2.8) and blood-brain barrier penetration (low likelihood) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.